![molecular formula C8H4F3N3O B13129146 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol CAS No. 890301-90-3](/img/structure/B13129146.png)
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol: is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrido[2,3-d]pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the introduction of a trifluoromethyl group can be achieved through nucleophilic substitution reactions. The subsequent cyclization with suitable reagents leads to the formation of the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for achieving the desired product on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound can exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are studied for their ability to interact with specific biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials that require specific performance characteristics.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with molecular targets within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine
- 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol
- 7H-Pyrrolo[2,3-d]pyrimidin-4-ol
Uniqueness
Compared to similar compounds, 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol stands out due to its specific substitution pattern and the presence of the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, reactivity, and ability to interact with biological targets differentiate it from other related compounds.
Eigenschaften
CAS-Nummer |
890301-90-3 |
|---|---|
Molekularformel |
C8H4F3N3O |
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)5-2-1-4-6(14-5)12-3-13-7(4)15/h1-3H,(H,12,13,14,15) |
InChI-Schlüssel |
WESCKMDTISLQKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C(=O)NC=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


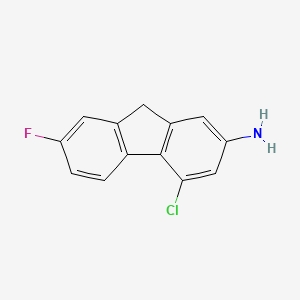
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

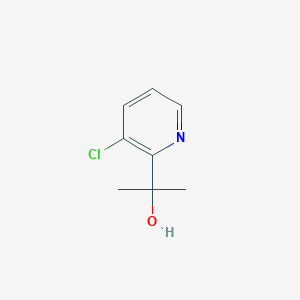
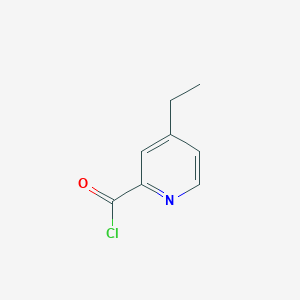
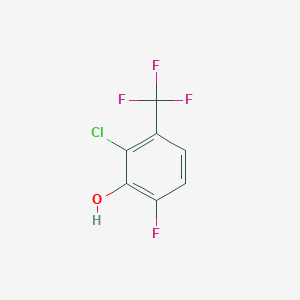
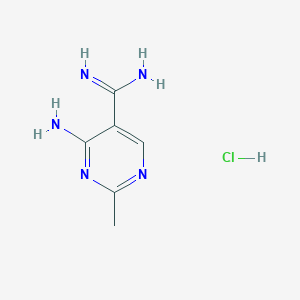
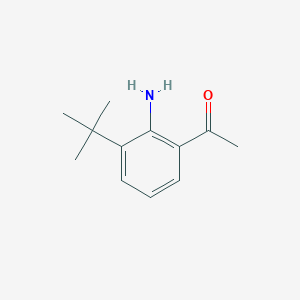
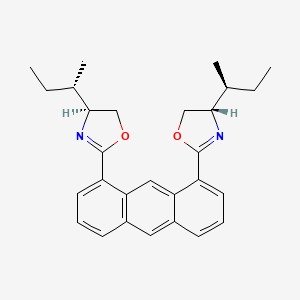


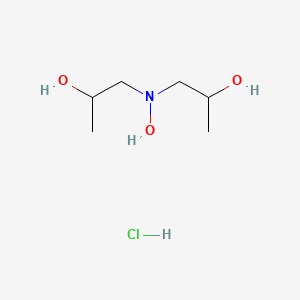

![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)
